

# Mitochondrial-Derived Peptides and Their Role in Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

# Introduction: The Mitochondrion as a Signaling Hub in Aging

Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as critical signaling organelles that play a pivotal role in the aging process.[1] A decline in mitochondrial quality and activity is a hallmark of aging and is strongly correlated with a wide range of agerelated diseases, including neurodegeneration, cardiovascular disease, and diabetes.[2][3] Beyond their roles in energy production, calcium homeostasis, and apoptosis, mitochondria communicate their functional state to the rest of the cell and organism through retrograde signaling pathways.[2] A novel class of signaling molecules central to this communication is the Mitochondrial-Derived Peptides (MDPs).

MDPs are a family of bioactive microproteins encoded by small open reading frames (sORFs) within the mitochondrial genome.[1][4] To date, eight such peptides have been identified: Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and six Small Humanin-Like Peptides (SHLPs 1-6).[1][4] These peptides are essential for modulating cellular stress responses, metabolism, and survival.[5][6] Crucially, the circulating levels of several MDPs decline significantly with age, and this decline is associated with the onset of age-related dysfunction.[2][5] This guide provides an in-depth technical overview of the major MDPs, summarizing the quantitative data on their role in aging, detailing key experimental methodologies, and visualizing their core signaling pathways.



# The Major Mitochondrial-Derived Peptides in Aging Humanin (HN)

Humanin was the first MDP to be discovered, identified in a screen for proteins that protect neuronal cells from Alzheimer's disease-related toxicity.[7] It is a 24-amino acid peptide encoded within the mitochondrial 16S rRNA gene.[7][8]

- Function and Mechanism: Humanin exerts potent cytoprotective and neuroprotective effects.
   [8][9] It acts both intracellularly and extracellularly to suppress apoptosis by interacting with pro-apoptotic proteins of the Bcl-2 family, such as Bax.[10] It also improves insulin sensitivity and protects against oxidative stress and inflammation.[11][12] Studies have demonstrated that Humanin can rescue retinal pigment epithelium from oxidative injury by enhancing mitochondrial function and activating STAT3-mediated pathways.[5]
- Role in Aging and Disease: Circulating Humanin levels decrease with age in both mice and humans.[12][13] Conversely, children of centenarians, who are genetically predisposed to a longer lifespan, have significantly higher levels of Humanin compared to age-matched controls.[9][14][15] Low levels of Humanin are associated with Alzheimer's disease, atherosclerosis, and diabetes.[9][12] Administration of Humanin analogs, such as HNG, improves metabolic health parameters and reduces inflammatory markers in middle-aged mice.[7][14][15]

### **MOTS-c**

MOTS-c is a 16-amino acid peptide encoded by a sORF within the mitochondrial 12S rRNA gene.[2][16] It is a key regulator of metabolic homeostasis and has been described as an "exercise mimetic" for its ability to improve physical performance and insulin sensitivity.[1][17]

Function and Mechanism: MOTS-c's primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy balance.[17]
 [18] This activation enhances glucose utilization and fatty acid oxidation.[17] Under conditions of cellular stress, MOTS-c can translocate from the mitochondria to the nucleus, where it regulates the expression of genes involved in metabolic adaptation and antioxidant responses, in part through interaction with the transcription factor NRF2.[2][5][16]



Role in Aging and Disease: MOTS-c levels decline with age in human circulation and in the skeletal muscle of mice.[2][12] This age-related decline is linked to metabolic dysfunction, including insulin resistance.[17] Late-life intermittent treatment with MOTS-c has been shown to increase the healthy lifespan in mice.[19] Its ability to improve metabolic function and reduce inflammation suggests significant therapeutic potential for a host of age-related conditions, including type 2 diabetes, sarcopenia, and cardiovascular disease.[19][20]

### **Small Humanin-Like Peptides (SHLPs)**

An in silico search of the same mitochondrial 16S rRNA gene that encodes Humanin revealed six additional sORFs, giving rise to SHLPs 1 through 6.[6][10] These peptides have diverse, and sometimes opposing, biological activities.

- Function and Mechanism: The functions of the six SHLPs vary. SHLP2 and SHLP3 exhibit cytoprotective effects similar to Humanin, reducing apoptosis and reactive oxygen species (ROS) generation while improving mitochondrial metabolism.[6][10][21][22] SHLP2, in particular, has been shown to function as an insulin sensitizer both centrally and peripherally. [6][10] In contrast, SHLP6 has been found to induce apoptosis in multiple cell lines.[4][6][10]
- Role in Aging and Disease: Similar to Humanin and MOTS-c, circulating levels of SHLP2
  have been shown to decrease with age in mice.[6][10] Given their roles in regulating cell
  survival and metabolism, the age-dependent decline in protective SHLPs may contribute to
  the progression of age-related diseases.[10][21] For instance, SHLP2 protects cells from
  amyloid-beta-induced toxicity, suggesting a potential role in neurodegeneration.[4][23]

### **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical and human studies on the relationship between MDPs and aging.

Table 1: Age-Related Changes in Mitochondrial-Derived Peptide Levels



| Peptide                           | Species/Model                                                                      | Finding                                                                  | Reference(s) |
|-----------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------|--------------|
| Humanin                           | Humans (>80 years)                                                                 | Circulating levels decrease by approximately one-third.                  | [13]         |
| Humans (Children of Centenarians) | Circulating levels are approximately two-fold higher than in agematched controls.  | [13]                                                                     |              |
| Mice (18 months)                  | Circulating levels decrease by approximately 40%.                                  | [13]                                                                     |              |
| MOTS-c                            | Humans (45-55 years)                                                               | Circulating levels are 11% lower compared to young adults (18-30 years). | [2]          |
| Humans (70-81 years)              | Circulating levels are 21% lower compared to young adults (18-30 years).           | [2]                                                                      |              |
| Humans                            | Plasma levels show a significant reduction with age (P<0.001 for young vs. older). | [19]                                                                     | <u>-</u>     |
| SHLP2                             | Mice                                                                               | Circulating levels decline with age.                                     | [6][10]      |

Table 2: Effects of MDPs on Lifespan and Healthspan in Model Organisms



| Peptide/Interve ntion     | Model<br>Organism               | Dosage/Metho<br>d                                          | Key Result(s)                                                                                    | Reference(s) |
|---------------------------|---------------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------|--------------|
| Humanin                   | C. elegans                      | Genetic<br>Overexpression                                  | Increased<br>average lifespan<br>from 17.7 days to<br>19.0 days.                                 | [24]         |
| Humanin<br>Analogue (HNG) | Mice (starting at<br>18 months) | 4 mg/kg via<br>intraperitoneal<br>injection, bi-<br>weekly | Improved metabolic healthspan parameters; did not significantly increase lifespan in this study. | [7][13]      |
| MOTS-c                    | Mice (starting at 24 months)    | Intermittent<br>treatment (3x<br>weekly)                   | Increased<br>healthy lifespan.                                                                   | [19]         |

Table 3: Cellular and Metabolic Effects of MDP Administration



| Peptide                      | Model System                                       | Key Result(s)                                                                                            | Reference(s) |
|------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------------------------------|--------------|
| Humanin Analogue<br>(HNGF6A) | Isolated mouse islets                              | Increased glucose-<br>stimulated insulin<br>secretion by 3-fold<br>(control) and 2.5-fold<br>(diabetic). | [13]         |
| Zucker diabetic fatty rats   | Reduced glucose<br>levels by<br>approximately 50%. | [13]                                                                                                     |              |
| SHLP2                        | Cultured retinal cells                             | Increased cell viability<br>by 21.95% after<br>exposure to toxic<br>Aβ42.                                | [23]         |
| SHLP2 & SHLP3                | In vitro cell culture                              | Significantly reduced apoptosis and the generation of reactive oxygen species.                           | [6][10]      |

# **Key Signaling Pathways and Experimental Workflows**

Visualizing the molecular interactions and experimental designs is crucial for understanding the roles of MDPs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

## **Signaling Pathways**





Click to download full resolution via product page

Caption: Humanin's anti-apoptotic signaling pathway.





Click to download full resolution via product page

Caption: MOTS-c's metabolic regulation via AMPK activation.





Click to download full resolution via product page

Caption: MOTS-c's retrograde signaling to the nucleus.



## **Generalized Experimental Workflow**



Click to download full resolution via product page



Caption: Generalized workflow for in vivo MDP studies.

## **Experimental Protocols and Methodologies**

Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are summaries of key protocols used in the study of MDPs and aging.

- Peptide Administration in Animal Models:
  - Intraperitoneal (I.P.) Injection: A common method for systemic delivery. For example, the Humanin analogue HNG was administered to middle-aged mice at a dose of 4 mg/kg twice weekly to assess its impact on healthspan.[7][13]
  - Intracerebroventricular (ICV) Infusion: Used to study the central effects of MDPs on metabolism. In studies of SHLP2, the peptide was infused directly into the brain of rodents to perform systemic hyperinsulinemic-euglycemic clamp studies, which assess insulin sensitivity.[6][10]
- · Assessment of Metabolic Function:
  - Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo. The technique involves a constant infusion of insulin, along with a variable infusion of glucose, to maintain euglycemia. The rate of glucose infusion required indicates the body's sensitivity to insulin. This method was used to demonstrate that centrally administered SHLP2 increased peripheral glucose uptake and suppressed hepatic glucose production.[6][10]
  - Glucose Tolerance Test (GTT): Used to assess how quickly an organism can clear glucose from the blood. Mice are fasted, given a bolus of glucose, and blood glucose levels are measured over time. This is a common test in studies of MOTS-c, which is known to improve glucose tolerance.[17]
- Cellular Assays for Cytoprotection:
  - Apoptosis Induction: To test the anti-apoptotic effects of MDPs like Humanin and SHLP2/3, apoptosis is often induced in cell cultures using agents like staurosporine (STS) or tumor necrosis factor-alpha (TNF-α). The ability of the peptide to reduce markers of cell death (e.g., caspase activation, DNA fragmentation) is then quantified.[6][10]



- Oxidative Stress Assays: Cells are treated with an oxidizing agent (e.g., H<sub>2</sub>O<sub>2</sub>) in the
  presence or absence of an MDP. The generation of reactive oxygen species (ROS) is then
  measured using fluorescent probes, and cell viability is assessed to determine the
  peptide's protective capacity.[11]
- Aβ Toxicity Model: To study neuroprotection, neuronal or retinal cell lines are exposed to toxic amyloid-beta (Aβ) oligomers. The protective effect of an MDP is quantified by measuring the percentage increase in cell viability compared to untreated, Aβ-exposed cells.[23]

# Conclusion and Future Directions for Drug Development

The discovery of mitochondrial-derived peptides has fundamentally expanded our understanding of mitochondrial signaling and its profound impact on aging and healthspan.[5] The evidence strongly indicates that MDPs like Humanin, MOTS-c, and the protective SHLPs are critical regulators of cellular resilience, metabolism, and longevity.[2][14] Their decline with age presents a compelling therapeutic target. Strategies aimed at restoring youthful levels of these peptides—either through direct administration of synthetic analogs or by stimulating their endogenous production—hold immense promise for treating a wide spectrum of age-related diseases.[2][5]

For drug development professionals, the path forward involves several key areas of focus:

- Pharmacokinetics and Delivery: Developing stable, long-acting MDP analogs with favorable pharmacokinetic profiles and effective delivery mechanisms to target tissues.
- Clinical Trials: Moving promising preclinical findings into human studies to assess the safety and efficacy of MDP-based therapies for conditions like type 2 diabetes, sarcopenia, and neurodegenerative diseases.[25]
- Biomarker Development: Establishing robust assays to measure circulating MDP levels in humans, which could serve as biomarkers for healthy aging and disease risk.
- Mechanism of Action: Further elucidating the specific receptors and downstream signaling pathways for each MDP to enable more targeted therapeutic design.



In conclusion, the study of MDPs is a rapidly advancing frontier in geroscience. These mitochondrial messengers represent a novel and powerful class of potential therapeutics to extend healthspan and combat the chronic diseases of aging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JCI Mitochondria-derived peptides in aging and healthspan [jci.org]
- 2. Mitochondrial-derived peptides in aging and age-related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial-derived peptides in aging and age-related diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-derived peptides in aging and healthspan PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanin and Its Pathophysiological Roles in Aging: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]
- 11. Frontiers | Protective Mechanism of Humanin Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 12. Humanin and Age-Related Diseases: A New Link? PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Overexpression of Mitochondrial Peptide Humanin as a Potential Approach to Slowing Aging – Fight Aging! [fightaging.org]







- 15. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan | Aging [aging-us.com]
- 16. mdpi.com [mdpi.com]
- 17. swolverine.com [swolverine.com]
- 18. muscleandbrawn.com [muscleandbrawn.com]
- 19. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 20. renewyouth.com [renewyouth.com]
- 21. neurosciencenews.com [neurosciencenews.com]
- 22. phoenixpeptide.com [phoenixpeptide.com]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. researchgate.net [researchgate.net]
- 25. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [edmj.org]
- To cite this document: BenchChem. [Mitochondrial-Derived Peptides and Their Role in Aging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257940#mitochondrial-derived-peptides-and-aging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com